N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline
Description
N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline is a Schiff base derivative characterized by a complex aromatic framework. Its structure comprises a 2,4-difluoroaniline moiety linked via a methylene bridge to a 4-((2,4-dichlorobenzyl)oxy)phenyl group. While direct synthesis data for this specific compound are absent in the provided evidence, analogous synthetic routes for related compounds suggest that methods involving condensation reactions (e.g., between aldehydes and amines) or nucleophilic substitutions (e.g., using dichloromethane as a solvent and DIEA as a base) may be applicable .
Properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2,4-difluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F2NO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(23)10-19(20)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRXVHGZJRWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)F)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline typically involves the reaction of 2,4-difluoroaniline with 4-((2,4-dichlorobenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Stability and Reactivity
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Schiff bases are prone to hydrolysis under acidic conditions, regenerating the parent amine and aldehyde .
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Electron-withdrawing groups (e.g., fluorine, chlorine) enhance stability by reducing electron density on the imine bond .
Functionalization Potential
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The dichlorobenzyloxy group in the compound may undergo nucleophilic substitution (e.g., with amines or thiols) .
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The difluoroaniline moiety could participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) .
Hypothetical Reaction Pathways
Based on analogous systems ( ), the following reactions are plausible:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | HCl (aq.), reflux | 2,4-Difluoroaniline + 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde |
| Reduction | NaBH₄, MeOH, 0°C | Secondary amine derivative |
| Coordination | Transition metal salts (e.g., Cu²⁺) | Metal-Schiff base complex |
| Cycloaddition | Azides, Cu(I) catalyst | Triazole-functionalized derivative |
Research Gaps and Limitations
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No experimental data for this compound exists in the reviewed sources ( ).
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Toxicity, pharmacokinetics, and catalytic applications remain unstudied.
Recommendations for Further Study
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Synthesis Optimization :
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Screen solvents (e.g., DMF, THF) and catalysts (e.g., molecular sieves).
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Characterization :
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Use NMR (¹H/¹³C/¹⁹F), FT-IR, and X-ray crystallography to confirm structure.
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Biological Screening :
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline exhibits properties that may inhibit cancer cell proliferation. The compound has been studied for its effects on specific oncogenic pathways, particularly those involving the ATF4 pathway, which is implicated in various cancers and neurodegenerative diseases. In a recent study, derivatives of similar structures were shown to possess significant anticancer activity, suggesting potential for this compound as a lead structure for drug development .
Inhibition of Protein Pathways
The compound has also been investigated for its role as an inhibitor of the unfolded protein response (UPR), which is activated in response to cellular stress and is often upregulated in cancerous cells. By targeting this pathway, the compound may help in reducing tumor growth and improving responses to existing therapies .
Enzyme Inhibition
Studies have demonstrated that compounds structurally related to this compound can act as inhibitors of various enzymes involved in critical biological processes. For example, certain derivatives have shown promising results as inhibitors of HIV-1 reverse transcriptase and ribonuclease H functions . This highlights the potential application of the compound in antiviral therapies.
Synthesis and Structural Studies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and modifications using various chemical reagents. The synthetic pathways are crucial for optimizing yield and purity for further biological testing. For instance, methodologies have been developed to enhance the efficiency of synthesizing similar compounds through improved reaction conditions .
Crystal Structure Analysis
Understanding the crystal structure of this compound can provide insights into its physical properties and interactions at the molecular level. Structural data can inform modifications that enhance its biological activity or reduce toxicity. Recent studies have utilized X-ray crystallography to elucidate the three-dimensional arrangement of atoms within such compounds .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of similar compounds, it was found that modifications to the phenolic group significantly enhanced cytotoxicity against breast cancer cell lines. The study suggested that introducing electron-withdrawing groups could improve efficacy by altering electronic properties and enhancing binding affinity to target proteins .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on enzyme inhibition revealed that certain derivatives exhibited strong inhibitory effects against HIV-1 reverse transcriptase with IC50 values comparable to existing antiviral agents. This positions this compound as a potential candidate for further development in HIV therapeutics .
Mechanism of Action
The mechanism of action of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
(a) N-((3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline (3B3-031866)
This compound () shares the methylene-aniline core and halogenated benzyloxy group with the target molecule. Key differences include:
- Substituent Position : The benzyloxy group in 3B3-031866 is substituted with 3-chloro and 4-fluoro groups instead of 2,4-dichloro.
(b) N-(2,4-Dichlorobenzyl)aniline and N-(2,6-Dichlorobenzyl)aniline
Simpler derivatives () lack the difluoroaniline and benzyloxy phenyl groups. Notably:
- Chlorine Position: The 2,4-dichloro configuration in the target compound vs. 2,6-dichloro in analogues influences molecular symmetry and π-π stacking interactions, as observed in collagenase inhibitors (). For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed a hydrogen bond length of 2.202 Å with Gln215, while its 2,6-dichloro counterpart had a shorter bond (1.961 Å), suggesting positional effects on binding .
(c) Schiff Base Analogues
Compounds like (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine () highlight the role of the Schiff base linkage. Replacing the methoxy group with a dichlorobenzyloxy group in the target compound increases steric hindrance and may reduce solubility but enhance receptor selectivity .
Commercial and Research Relevance
By contrast, simpler dichlorobenzyl derivatives like N-(2,4-dichlorobenzyl)-N-methylformamide are synthesized for pharmacological studies ().
Biological Activity
N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Methylene Bridge : This can be achieved through condensation reactions involving appropriate aldehydes and amines.
- Introduction of Substituents : The incorporation of the 2,4-dichlorobenzyl group and the difluoroaniline moiety is crucial for enhancing biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, a disk diffusion method was employed to assess its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
Anti-inflammatory Properties
Research indicates that compounds with similar structural features possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer activity of related compounds. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in various cell lines, demonstrating IC50 values in the micromolar range. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of cell cycle regulators .
Case Studies
- Case Study on Antibacterial Activity : A study involving the evaluation of several synthesized derivatives revealed that certain modifications to the phenyl ring enhanced antibacterial potency significantly. The most effective derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
- Case Study on Anti-inflammatory Effects : In a model of acute inflammation using carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory effects .
- Case Study on Anticancer Efficacy : A recent investigation into the anticancer properties demonstrated that specific derivatives could effectively inhibit tumor growth in xenograft models. The compounds were shown to downregulate key oncogenes and upregulate tumor suppressor genes .
Data Tables
Q & A
Q. What computational strategies are recommended for studying the compound’s binding interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., amyloid-beta aggregates or enzymes with hydrophobic pockets). Optimize ligand geometry with density functional theory (DFT) at the B3LYP/6-31G* level to assess electrostatic compatibility. Validate docking poses with molecular dynamics simulations (100 ns) to analyze binding stability .
Q. How can fluorescence quenching mechanisms be analyzed for this compound in biochemical assays?
- Methodological Answer : Conduct spectrofluorometric titration with biomolecules (e.g., bovine serum albumin) at λex = 340 nm and λem = 380 nm. Calculate Stern-Volmer constants (KSV) to distinguish static (binding-induced) vs. dynamic (collisional) quenching. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots clarify binding forces (e.g., hydrophobic vs. hydrogen bonding) .
Q. What crystallographic parameters are critical for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Key parameters: space group (e.g., P2₁/c), unit cell dimensions (a, b, c), and R-factor (< 0.05). For the dichlorobenzyl moiety, Cl···Cl van der Waals interactions (3.3–3.5 Å) and dihedral angles between aromatic planes (< 10°) indicate conformational rigidity .
Q. How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and how should they be resolved?
- Methodological Answer : Discrepancies between experimental ¹H-NMR shifts and DFT-predicted values often stem from solvent effects or dynamic processes (e.g., tautomerism). Use explicit solvent models (e.g., PCM for acetonitrile) in DFT calculations. For imine tautomerism, variable-temperature NMR can identify equilibrium shifts. Cross-validate with 2D NMR (COSY, NOESY) .
Data Contradiction Analysis
Q. Why do reported yields for similar Schiff base syntheses vary widely (50–90%)?
- Methodological Answer : Yield discrepancies arise from substituent electronic effects (e.g., electron-deficient aryl groups reduce nucleophilicity of amines) and reaction conditions (microwave vs. thermal heating). For example, microwave-assisted synthesis of N-(2,4-difluorophenyl) carboxamide achieves 73% yield in 20 minutes, while conventional methods require hours for comparable results .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
